
2,3-Dihydroxypropyl 1H-benzimidazol-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dihydroxypropyl Group: The dihydroxypropyl group can be introduced through the reaction of the benzimidazole derivative with epichlorohydrin, followed by hydrolysis.
Carbamate Formation: The final step involves the reaction of the dihydroxypropyl benzimidazole with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group and carbamate functionality can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer properties.
1H-Benzo[d]imidazole-(halogenated derivatives): Studied for their antimicrobial activities.
Uniqueness
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate is unique due to the presence of the dihydroxypropyl group and carbamate functionality, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.
特性
CAS番号 |
654071-89-3 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC名 |
2,3-dihydroxypropyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O4/c15-5-7(16)6-18-11(17)14-10-12-8-3-1-2-4-9(8)13-10/h1-4,7,15-16H,5-6H2,(H2,12,13,14,17) |
InChIキー |
YSYNPMFPRMJERM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


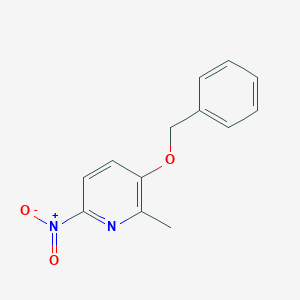
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
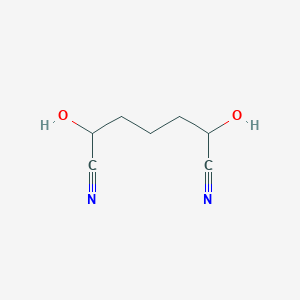
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
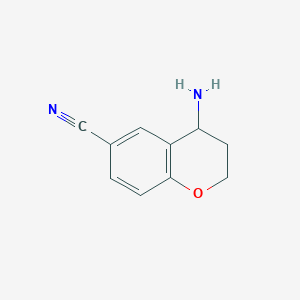
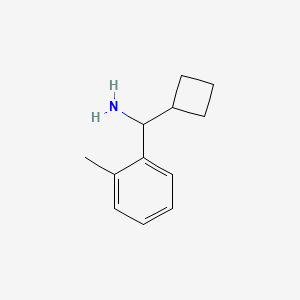
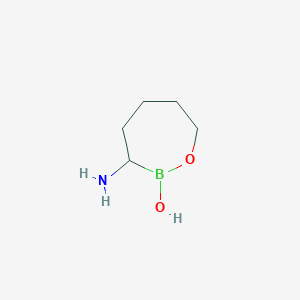
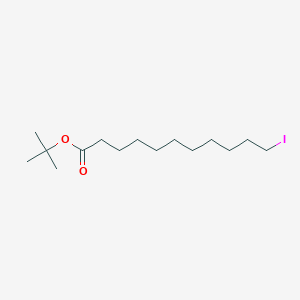
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)
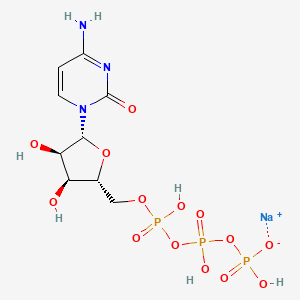
![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

